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molecular formula C12H16N2O3 B1330846 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine CAS No. 265654-77-1

1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine

Cat. No. B1330846
M. Wt: 236.27 g/mol
InChI Key: RZIYRKYHMDDHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06133262

Procedure details

A solution of 10 g of p-nitrophenol (72 mmol) in 100 mL dry THF was treated with 28.28 g (108 mmol) of triphenyl phosphine. The solution was cooled to 0° C. then treated with 18.78 g (108 mmol) diethyl azodicarboxylate. After stirring for 30 min at 0° C., 12.4 g (108 mmol) 1-(2-hydroxyethyl)pyrrolidine was added. The cooling bath was removed and the reaction allowed to stir overnight at ambient temperature. EtOAc was added (300 mL) and the mixture was extracted twice with 200 mL 1 N H2SO4. The combined extracts were washed twice with 200 mL EtOAc, made basic with 5 N NaOH and extracted three times with 150 mL EtOAc. The extracts were dried over MgSO4 and concentrated under vacuum to an oil which was purified by chromatography (SiO2 ; 1% MeOH in CHCl3) to recover 7.56 g (32 mmol, 44%) of the desired compound as a solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
28.28 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
18.78 g
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Three
Yield
44%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][CH:4]=[C:3]([OH:10])[CH:2]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O.O[CH2:43][CH2:44][N:45]1[CH2:49][CH2:48][CH2:47][CH2:46]1>C1COCC1>[N:45]1([CH2:44][CH2:43][O:10][C:3]2[CH:4]=[CH:5][C:6]([N+:7]([O-:9])=[O:8])=[CH:1][CH:2]=2)[CH2:49][CH2:48][CH2:47][CH2:46]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O
Name
Quantity
28.28 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
diethyl azodicarboxylate
Quantity
18.78 g
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Step Three
Name
Quantity
12.4 g
Type
reactant
Smiles
OCCN1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
to stir overnight at ambient temperature
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
EtOAc was added (300 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with 200 mL 1 N H2SO4
WASH
Type
WASH
Details
The combined extracts were washed twice with 200 mL EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 150 mL EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to an oil which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (SiO2 ; 1% MeOH in CHCl3)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(CCCC1)CCOC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 32 mmol
AMOUNT: MASS 7.56 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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